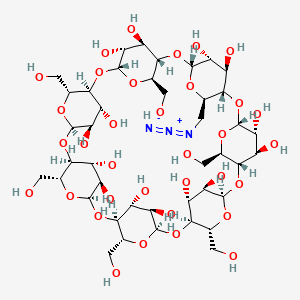
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a chemical compound with the CAS Number: 790661-62-0 . It has a molecular weight of 425.12 and its IUPAC name is 5-(tributylstannyl)-4-(trifluoromethyl)-1H-pyrazole . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole involves palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides . This reaction provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is 1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;31-3-4-2;/h1H,(H,8,9);31,3-4H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole are primarily palladium-catalyzed cross-coupling reactions with aryl iodides . These reactions provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole include a molecular weight of 425.12 and a storage temperature that is refrigerated .Applications De Recherche Scientifique
Synthesis and Reactivity
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole has been extensively studied for its synthesis and reactivity. The compound is known for its regioselective methylation, allowing for high yields of targeted compounds. For instance, 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole was synthesized regioselectively, and its addition reaction with a range of electrophiles facilitated the introduction of various substituents on position 5 of the pyrazole ring (Hanamoto, Egashira, Ishizuka, Furuno, & Inanaga, 2006). Similarly, the synthesis of tributyl(3,3,3-trifluoro-1-propynyl)stannane from 2-bromo-3,3,3-trifluoropropene led to the formation of trifluoromethylated heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, highlighting its role as a building block for further chemical modifications (Hanamoto, Hakoshima, & Egashira, 2004).
Organic Synthesis
In the field of organic synthesis, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a valuable precursor for generating more complex structures. For instance, 5-tributylstannyl-4-fluoro-1H-pyrazole underwent palladium-catalyzed cross-coupling reactions with aryl iodides, yielding 5-aryl-4-fluoro-1H-pyrazoles. These reactions are significant as they proceed smoothly under an atmosphere of carbon monoxide, leading to the formation of 5-acyl-4-fluoro-1H-pyrazoles (Hanamoto, Suetake, Koga, Kawanami, Furuno, & Inanaga, 2007).
Building Blocks for Heterocyclic Compounds
This compound also serves as a versatile building block for heterocyclic compounds. Research has shown its application in synthesizing a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which are synthesized using solution-phase chemistry. These compounds hold potential in various fields, highlighting the adaptability of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole in synthesizing a wide array of chemical structures (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
Propriétés
IUPAC Name |
tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKUDVVIPYIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29F3N2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462138 |
Source


|
| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
CAS RN |
790661-62-0 |
Source


|
| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)








